molecular formula C15H22 B072972 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 1460-96-4

8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B072972
CAS RN: 1460-96-4
M. Wt: 202.33 g/mol
InChI Key: LVIDDMJSLAVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene, also known as β-isophellandrene, is a natural organic compound found in various plant species. It is a bicyclic monoterpene that has a unique aroma and is commonly used in the fragrance and flavor industries. β-isophellandrene has also been studied for its potential therapeutic properties, making it a subject of interest in scientific research.

Scientific Research Applications

Crystal Structures in Synthesis

The molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives were analyzed during efforts to synthesize elisabethin A. The compounds displayed consistent configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety, highlighting the compound's role in complex synthesis processes (Kaiser et al., 2023).

Synthesis of Derivatives

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, an important intermediate in synthesizing bexarotene, was synthesized from 2,5-dimethyl-2,5-hexanediol. The process involved halogenated reactions and Friedel-Crafts alkylation, showcasing the compound's versatility in chemical synthesis (Liu Xiu-jie, 2010).

Binding and Activity at Receptors

Compounds derived from 1,2,3,4-tetrahydronaphthalene were prepared to explore sigma-subtype affinities and selectivities, demonstrating the compound's potential in receptor binding studies and therapeutic applications (Berardi et al., 2005).

Organic Chemistry and Catalysis

Synthesis and Catalysis

Functionalized tetrahydronaphthalenes were synthesized under mild conditions via a [2+2+2] cycloaddition catalyzed by a cationic rhodium(I)/H8-BINAP complex. This method highlights the compound's role in facilitating complex catalytic processes in organic synthesis (Tanaka et al., 2010).

Synthesis of Novel Retinoids

Tetrahydronaphthalene derivatives were identified as potent RXR agonists for the treatment of non-insulin-dependent diabetes mellitus. The synthesis process showcased the compound's application in developing therapeutic agents (Faul et al., 2001).

properties

CAS RN

1460-96-4

Product Name

8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

2,5-dimethyl-8-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,8,10-11H,5,7,9H2,1-4H3

InChI Key

LVIDDMJSLAVTSZ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C=CC(=C2C1)C(C)C)C

Canonical SMILES

CC1CCC2=C(C=CC(=C2C1)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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